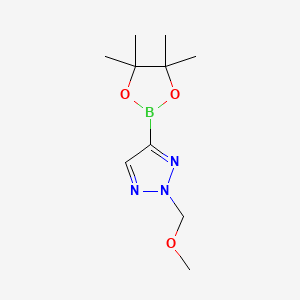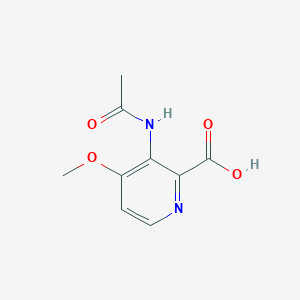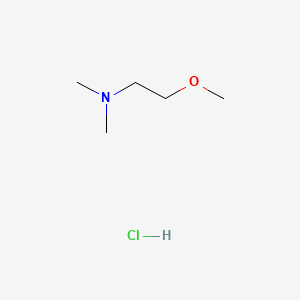
(2-Methoxyethyl)dimethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxyethyl)dimethylamine hydrochloride is an organic compound with the molecular formula C5H14ClNO. It is a colorless to pale yellow liquid that is soluble in water and commonly used in various chemical reactions and industrial applications. This compound is a derivative of dimethylamine, where one of the hydrogen atoms is replaced by a 2-methoxyethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)dimethylamine hydrochloride typically involves the reaction of dimethylamine with 2-methoxyethanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by distillation and subsequent crystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of anhydrous conditions and controlled temperature is crucial to prevent side reactions and degradation of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methoxyethyl)dimethylamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: It can be reduced to form secondary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used under mild conditions to avoid over-oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are substituted amines.
Oxidation Reactions: The major products are N-oxides.
Reduction Reactions: The major products are secondary amines.
Applications De Recherche Scientifique
(2-Methoxyethyl)dimethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules and as a reagent in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (2-Methoxyethyl)dimethylamine hydrochloride involves its interaction with various molecular targets. In biochemical assays, it acts as a nucleophile, participating in substitution reactions with electrophilic centers. The 2-methoxyethyl group enhances its solubility and reactivity, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylamine: A simpler amine with two methyl groups attached to the nitrogen atom.
Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen atom.
2-Methoxyethylamine: An amine with a 2-methoxyethyl group attached to the nitrogen atom.
Uniqueness
(2-Methoxyethyl)dimethylamine hydrochloride is unique due to the presence of both dimethylamine and 2-methoxyethyl functionalities. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it suitable for a wide range of applications in organic synthesis and industrial processes.
Propriétés
Formule moléculaire |
C5H14ClNO |
|---|---|
Poids moléculaire |
139.62 g/mol |
Nom IUPAC |
2-methoxy-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C5H13NO.ClH/c1-6(2)4-5-7-3;/h4-5H2,1-3H3;1H |
Clé InChI |
NCEOFOLFZMWHKA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




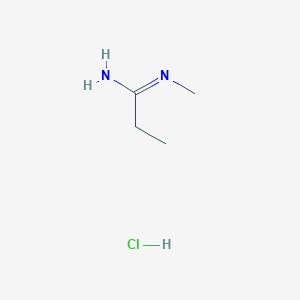


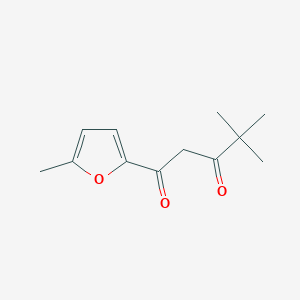

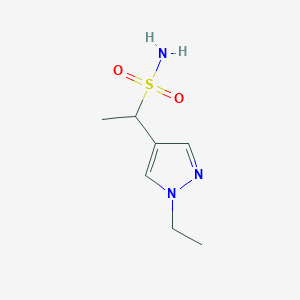
![rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis](/img/structure/B13493550.png)

![2-(Aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride](/img/structure/B13493559.png)

